MTEP hydrochloride
MTEP hydrochloride
Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Soluble in 1 ml water to give specified mM/ml concentration.
Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Glutamate, the major excitatory neurotransmitter in the brain, acts on both ionotropic and metabotropic glutamate receptors. Excessive metabotropic glutamate receptor (mGluR) transmission has been linked to epilepsy, ischemia, pain, anxiety, and depression. Eight subtypes (1-8) and multiple splice variants of the mGluR have been identified and grouped based on their pharmacological properties. Group I mGluRs (subtypes 1 and 5) activate the phosphatidyl inositol pathway, while Group II (2 and 3) and Group III (4, 6, 7, and 8) inhibit adenylyl cyclase. MTEP is a negative allosteric modulator of the mGlu5a receptor subtype (Ki = 42 nM; IC50 = 110 nM). MTEP at 0.3 mg/kg produces antidepressant effects in several rodent models of depression. It also demonstrates neuroprotective potential by preventing excitotoxic neuronal damage when administered through either intrahippocampal or intraperitoneal injection. Additionally, MTEP demonstrates an anxiolytic-like phenotype in rodent models similar to that of benzodiazepines while lacking undesirable sedative and addictive effects.
MTEP HCl is a potent and selective non-competitive mGlu5 antagonist/negative allosteric modulator. It displays anxiolytic and antidepressant activity and can cross the blood-brain barrier.
Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Glutamate, the major excitatory neurotransmitter in the brain, acts on both ionotropic and metabotropic glutamate receptors. Excessive metabotropic glutamate receptor (mGluR) transmission has been linked to epilepsy, ischemia, pain, anxiety, and depression. Eight subtypes (1-8) and multiple splice variants of the mGluR have been identified and grouped based on their pharmacological properties. Group I mGluRs (subtypes 1 and 5) activate the phosphatidyl inositol pathway, while Group II (2 and 3) and Group III (4, 6, 7, and 8) inhibit adenylyl cyclase. MTEP is a negative allosteric modulator of the mGlu5a receptor subtype (Ki = 42 nM; IC50 = 110 nM). MTEP at 0.3 mg/kg produces antidepressant effects in several rodent models of depression. It also demonstrates neuroprotective potential by preventing excitotoxic neuronal damage when administered through either intrahippocampal or intraperitoneal injection. Additionally, MTEP demonstrates an anxiolytic-like phenotype in rodent models similar to that of benzodiazepines while lacking undesirable sedative and addictive effects.
MTEP HCl is a potent and selective non-competitive mGlu5 antagonist/negative allosteric modulator. It displays anxiolytic and antidepressant activity and can cross the blood-brain barrier.
Brand Name:
Vulcanchem
CAS No.:
1186195-60-7
VCID:
VC0536422
InChI:
InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H
SMILES:
CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl
Molecular Formula:
C11H9ClN2S
Molecular Weight:
236.72 g/mol
MTEP hydrochloride
CAS No.: 1186195-60-7
Cat. No.: VC0536422
Molecular Formula: C11H9ClN2S
Molecular Weight: 236.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Soluble in 1 ml water to give specified mM/ml concentration. Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Glutamate, the major excitatory neurotransmitter in the brain, acts on both ionotropic and metabotropic glutamate receptors. Excessive metabotropic glutamate receptor (mGluR) transmission has been linked to epilepsy, ischemia, pain, anxiety, and depression. Eight subtypes (1-8) and multiple splice variants of the mGluR have been identified and grouped based on their pharmacological properties. Group I mGluRs (subtypes 1 and 5) activate the phosphatidyl inositol pathway, while Group II (2 and 3) and Group III (4, 6, 7, and 8) inhibit adenylyl cyclase. MTEP is a negative allosteric modulator of the mGlu5a receptor subtype (Ki = 42 nM; IC50 = 110 nM). MTEP at 0.3 mg/kg produces antidepressant effects in several rodent models of depression. It also demonstrates neuroprotective potential by preventing excitotoxic neuronal damage when administered through either intrahippocampal or intraperitoneal injection. Additionally, MTEP demonstrates an anxiolytic-like phenotype in rodent models similar to that of benzodiazepines while lacking undesirable sedative and addictive effects. MTEP HCl is a potent and selective non-competitive mGlu5 antagonist/negative allosteric modulator. It displays anxiolytic and antidepressant activity and can cross the blood-brain barrier. |
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CAS No. | 1186195-60-7 |
Molecular Formula | C11H9ClN2S |
Molecular Weight | 236.72 g/mol |
IUPAC Name | 2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride |
Standard InChI | InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H |
Standard InChI Key | YCIOJDKGCWAHLR-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl |
Canonical SMILES | CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl |
Appearance | Solid powder |
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